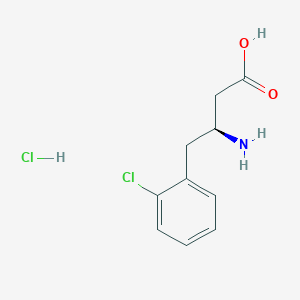
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and chlorination, under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.
Automated Purification Systems: For efficient separation and purification of the final product.
化学反応の分析
Types of Reactions
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Pharmaceutical Applications
-
Neurological Disorders :
- The compound has been studied for its potential effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. It is believed to modulate synaptic transmission and neuronal excitability, making it a candidate for treating conditions such as anxiety and epilepsy.
- Preliminary research indicates that (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may enhance GABAergic activity, which could be beneficial in developing new therapeutic agents for neurological disorders .
-
Drug Development :
- The unique structure of this compound allows researchers to explore various modifications that could lead to novel therapeutic agents. Its chirality provides opportunities for designing enantiomer-specific drugs, which can have different pharmacological profiles.
- Case studies have highlighted its potential as a scaffold for designing drugs targeting GABA receptors, thus contributing to the development of more effective treatments for neurological conditions .
Biochemical Research
-
Binding Studies :
- Research has focused on the compound's binding affinity to neurotransmitter receptors. Initial findings suggest that it interacts with GABA receptors, indicating its relevance in biochemical studies aimed at understanding receptor pharmacodynamics .
- These interactions are crucial for elucidating the compound's mechanism of action and its potential therapeutic effects.
-
Synthesis and Characterization :
- Various synthetic routes have been developed for producing this compound, allowing for large-scale preparation suitable for research purposes. The methods emphasize yield optimization and purity enhancement .
- Characterization techniques such as X-ray diffraction have been employed to confirm the structural integrity of synthesized samples, ensuring their suitability for further studies .
作用機序
The mechanism of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors in the body to exert its effects.
Modulating Enzymes: Affecting the activity of enzymes involved in metabolic pathways.
Influencing Signal Transduction: Altering signal transduction pathways to produce desired biological outcomes.
類似化合物との比較
Similar Compounds
®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-(2-Chlorophenyl)butanoic acid: A structurally related compound without the amino group.
3-Amino-4-phenylbutanoic acid: A similar compound without the chlorine atom.
Uniqueness
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and chlorine functional groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, commonly referred to as (S)-baclofen, is a chiral amino acid derivative that has garnered significant attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 215.67 g/mol
- Structure : The compound features an amino group, a butanoic acid backbone, and a chlorophenyl substituent, contributing to its unique biological properties.
(S)-baclofen primarily acts as a GABA_B receptor agonist , influencing neurotransmitter systems crucial for synaptic transmission and plasticity. Its mechanism involves:
- Binding to GABA_B Receptors : This interaction leads to the inhibition of neurotransmitter release, which can modulate excitatory signals in the central nervous system.
- Influencing Calcium Channels : By inhibiting calcium channels, (S)-baclofen reduces neuronal excitability and can exert anticonvulsant effects.
Biological Activities
-
Neurotransmission Modulation
- (S)-baclofen has been shown to modulate glutamate receptor activity, which is vital for various neurological processes. Its ability to influence these pathways suggests potential applications in treating conditions like epilepsy and multiple sclerosis.
-
Anticonvulsant Properties
- Research indicates that (S)-baclofen exhibits anticonvulsant properties, making it a candidate for further studies in the treatment of seizure disorders.
- Potential Therapeutic Applications
Case Studies
- Study on Antiproliferative Effects
- Neuroprotective Effects
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (R)-Baclofen | 331847-13-3 | C10H12ClNO2 | Enantiomer with different biological activity |
| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 270596-38-8 | C10H12ClNO2 | Contains a different chlorinated phenyl group |
| 4-Chlorophenylalanine | N/A | C9H10ClNO2 | More commonly studied for protein synthesis |
特性
CAS番号 |
270596-36-6 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
(3S)-3-amino-4-(2-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
URIOIHMVAXZFMB-QMMMGPOBSA-N |
SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |
異性体SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl |
正規SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















